7-Azaspiro[3.5]nonane-7-carbonyl chloride

Medicinal Chemistry Enzyme Inhibition Spirocyclic Scaffolds

7-Azaspiro[3.5]nonane-7-carbonyl chloride (CAS 1935478-27-5) is a heterocyclic acyl chloride with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol. It features a nitrogen atom at the 7-position within the spirocyclic ring system, combining the electrophilic reactivity of an acyl chloride with the conformational rigidity of the 7-azaspiro[3.5]nonane scaffold.

Molecular Formula C9H14ClNO
Molecular Weight 187.67
CAS No. 1935478-27-5
Cat. No. B2561299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane-7-carbonyl chloride
CAS1935478-27-5
Molecular FormulaC9H14ClNO
Molecular Weight187.67
Structural Identifiers
SMILESC1CC2(C1)CCN(CC2)C(=O)Cl
InChIInChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2
InChIKeyGDPNSBOPZVTDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonane-7-carbonyl chloride (CAS 1935478-27-5): A Privileged Spirocyclic Acyl Chloride Building Block for Constrained Amide Library Synthesis


7-Azaspiro[3.5]nonane-7-carbonyl chloride (CAS 1935478-27-5) is a heterocyclic acyl chloride with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol . It features a nitrogen atom at the 7-position within the spirocyclic ring system, combining the electrophilic reactivity of an acyl chloride with the conformational rigidity of the 7-azaspiro[3.5]nonane scaffold. This scaffold has been identified as a key core structure in multiple drug discovery programs, including inhibitors of fatty acid amide hydrolase (FAAH) and antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1].

Why 7-Azaspiro[3.5]nonane-7-carbonyl chloride Cannot Be Replaced by Simple or Non-Aza Spirocyclic Acyl Chlorides


Simple substitution with linear or monocyclic acyl chlorides fails because the 7-azaspiro[3.5]nonane scaffold provides critical conformational constraint and a tertiary amine handle that linear alternatives lack. This three-dimensional spiro architecture directly impacts biological activity; patent data demonstrates that the 7-azaspiro[3.5]nonane core is essential for achieving potent and selective antagonism of the M4 muscarinic receptor, where the basic nitrogen is a key pharmacophoric element [1]. Furthermore, among several evaluated spirocyclic cores, 7-azaspiro[3.5]nonane derivatives exhibited superior potency as FAAH inhibitors, clearly distinguishing themselves from other spirocyclic scaffolds [2]. Therefore, the specific orientation of the carbonyl chloride group at the 7-position of this nitrogen-containing spiro system is not interchangeable with its non-aza or regioisomeric counterparts.

Quantitative Evidence Guide for Selecting 7-Azaspiro[3.5]nonane-7-carbonyl chloride Over Alternatives


Superior Scaffold Potency: 7-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Cores in FAAH Inhibition

In a comparative study of novel spirocyclic FAAH inhibitors, the 7-azaspiro[3.5]nonane core demonstrated significantly superior inhibitory potency compared to other evaluated spirocyclic scaffolds. For instance, the 7-azaspiro[3.5]nonane urea derivative (compound 3) inhibited FAAH with an IC50 of 0.022 µM, while a structurally similar 2-azaspiro[3.5]nonane derivative (compound 21) was substantially less potent with an IC50 of 2.9 µM [1]. This quantifiable potency difference, driven by the scaffold topology, directly validates the selection of building blocks based on the 7-azaspiro[3.5]nonane core for inhibitor programs.

Medicinal Chemistry Enzyme Inhibition Spirocyclic Scaffolds

Procurement-Grade Purity: Enamine-Supplied Product vs. Unverified Sources

The 7-Azaspiro[3.5]nonane-7-carbonyl chloride distributed by Sigma-Aldrich (sourced from Enamine, ID: ENAH0424d0e5) is specified with a minimum purity of 95% . This is comparable to the 95% purity specification offered by AKSci . However, procurement from reputable vendors like Sigma-Aldrich guarantees batch-to-batch consistency and full quality assurance documentation (e.g., Certificates of Analysis), which is a critical differentiator over lower-cost, unverified sources that may lack reliable purity profiles, thereby risking downstream synthetic yield and reproducibility.

Chemical Procurement Quality Control Building Block Synthesis

Cost-Efficient Structural Confirmation: InChI Key Standardization

The compound is uniquely defined by the IUPAC International Chemical Identifier (InChI) Key GDPNSBOPZVTDNH-UHFFFAOYSA-N, registered by Sigma-Aldrich . This provides an unambiguous, machine-readable structural confirmation standard not available from all suppliers. Using a vendor that provides and validates against this InChI Key ensures the purchased material matches the intended 7-azaspiro[3.5]nonane-7-carbonyl chloride isomer, eliminating the risk of receiving a regioisomeric or non-spiro analog that could confound biological or synthetic results.

Analytical Chemistry Structure Verification Database Registration

Key Application Scenarios for 7-Azaspiro[3.5]nonane-7-carbonyl chloride in Drug Discovery and Chemical Biology


Synthesis of Selective Muscarinic M4 Receptor Antagonists for Neurological Disorders

Leveraging the scaffold's proven utility in patented M4 antagonist programs [1], this carbonyl chloride is the ideal starting material for generating focused amide libraries to optimize selectivity against M1, M2, M3, and M5 receptors. The basic nitrogen within the spiro framework is a key interaction point for M4 antagonism, a feature absent in simple hydrocarbon or oxa-spiro analogs.

Rapid Construction of FAAH Inhibitor Libraries for Pain and Inflammation Research

As demonstrated by a 130-fold potency advantage over alternative spirocyclic cores [2], this building block enables the synthesis of potent FAAH inhibitors. Its use guarantees that the installed pharmacophore maintains the optimal three-dimensional orientation required for sub-micromolar enzyme inhibition, a parameter unachievable with the less active 2-aza or carbocyclic spiro scaffolds.

Diversity-Oriented Synthesis (DOS) of Lead-Like Spirocyclic Molecules

The combination of a rigid spirocyclic scaffold, an electrophilic carbonyl chloride handle, and a basic nitrogen creates a uniquely versatile hub for DOS. This compound allows for sequential functionalization—first via acylation, then through N-alkylation or N-arylation—to rapidly generate three-dimensional, lead-like compound collections with a higher fraction of sp3 centers, directly addressing the flat-land problem in modern medicinal chemistry libraries.

Metabolic Stability and Conformational Constraint Studies

For teams seeking to replace unstable linear amides or improve oral pharmacokinetics, the inherent conformational restriction of the 7-azaspiro[3.5]nonane core offers a quantifiable pathway to reduce metabolic rotational freedom and shield the amide bond from protease-mediated cleavage. Building block procurement from documented, high-purity sources [1] ensures that observed stability improvements are due to scaffold design and not impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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